molecular formula C10H18Br2N2 B1389796 2-Dimethylaminomethyl-benzylamine dihydrobromide CAS No. 1185113-24-9

2-Dimethylaminomethyl-benzylamine dihydrobromide

Cat. No. B1389796
CAS RN: 1185113-24-9
M. Wt: 326.07 g/mol
InChI Key: HPPMIIZULDYLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminomethyl-benzylamine dihydrobromide (DDBD) is a compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a dibromide derivative of benzylamine, containing two methyl groups attached to the amine group. This compound has been shown to have a wide range of properties, including being an efficient oxidizing agent and a powerful inhibitor of enzymes. DDBD has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biomedicine.

Scientific Research Applications

2-Dimethylaminomethyl-benzylamine dihydrobromide has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biomedicine. In biochemistry, it has been used as a reagent in the synthesis of various compounds, such as amino acids and peptides. In pharmacology, it has been used as an inhibitor of enzymes, such as cytochrome P450 enzymes. In biomedicine, it has been used to study the effects of drugs on the human body, as well as to study the effects of various diseases on the body.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-benzylamine dihydrobromide is not fully understood, but it is believed to involve the oxidation of benzylamine by bromine. This reaction produces two diastereomers, which can then react with various molecules in the body, such as enzymes. The resulting products of these reactions are believed to be responsible for the various effects of this compound.
Biochemical and Physiological Effects
The effects of this compound on the body are not fully understood, but it has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Dimethylaminomethyl-benzylamine dihydrobromide in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This property makes it useful for studying the effects of drugs on the body, as well as for studying the effects of various diseases on the body. However, there are some limitations to using this compound in lab experiments, such as its instability in the presence of light and its tendency to form toxic byproducts when exposed to air.

Future Directions

There are many potential future directions for research on 2-Dimethylaminomethyl-benzylamine dihydrobromide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another potential area of research is the development of new applications for this compound, such as in drug delivery and in the treatment of various diseases. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound on the body. Finally, further research could be done to better understand the mechanism of action of this compound in order to develop more effective and safer compounds.

properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2BrH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMIIZULDYLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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